Lipophilicity Differentiation: Phenyl vs. Methyl 1H-indole-4-carboxylate
Phenyl 1H-indole-4-carboxylate exhibits a substantially higher predicted lipophilicity compared to its methyl ester analog. This difference is critical for applications where increased LogP is desirable for membrane permeability or hydrophobic target engagement. The methyl ester's LogP is 2.08 [1], a value typical of a moderately lipophilic compound. Based on established LogP contributions of phenyl versus methyl substituents [2], the phenyl ester is predicted to have a significantly higher LogP, estimated to be > 3.5. Direct experimental LogP data for the phenyl ester is not publicly available from authoritative sources; this evidence is based on class-level inference.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Not directly measured (Predicted to be > 3.5 based on substituent constant contribution) |
| Comparator Or Baseline | Methyl 1H-indole-4-carboxylate: LogP = 2.075 (measured/predicted) |
| Quantified Difference | Predicted increase of > 1.4 LogP units for the phenyl ester. |
| Conditions | Predicted values based on Chemaxon LogD algorithm and literature substituent constants. |
Why This Matters
Higher lipophilicity influences compound solubility, membrane permeability, and non-specific binding, making the phenyl ester a more suitable choice for targeting hydrophobic pockets or crossing lipid bilayers.
- [1] Chembase.cn. Methyl 1H-indole-4-carboxylate Properties. https://en.chembase.cn/molecule-158368.html (accessed 2026-04-20). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
